2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one
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Overview
Description
2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The bicyclic structure of 1,4-diazabicyclo[3.2.2]nonane provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one typically involves the reaction of 1,4-diazabicyclo[3.2.2]nonane with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or reduce any oxidized functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the bicyclic structure or introduce new functionalities.
Scientific Research Applications
2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure can influence the reactivity and properties of the resulting compounds.
Biology: The compound’s interactions with biological molecules are of interest for studying enzyme inhibition and receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, influencing the compound’s activity. The chlorine atom can participate in interactions such as hydrogen bonding or halogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with a different ring size.
1,4-Diazabicyclo[3.2.2]nonan-3-one: Another derivative of the same bicyclic structure with a different functional group.
Uniqueness
2-Chloro-1-{1,4-diazabicyclo[3.2.2]nonan-4-yl}propan-1-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The specific positioning of the chlorine atom on the bicyclic structure provides distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-8(11)10(14)13-7-6-12-4-2-9(13)3-5-12/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTORMZWYMGYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2CCC1CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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